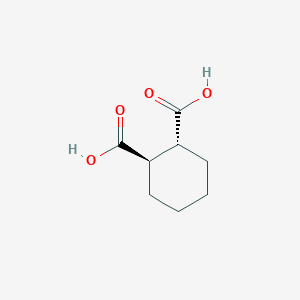

trans-1,2-Cyclohexanedicarboxylic acid

Overview

Description

Trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is an important organic compound in the chemical and pharmaceutical industries. It is a cyclic dicarboxylic acid with a trans-configuration of the two carboxylic acid groups and is used in a variety of applications including synthesis, research and development, and drug formulation. Trans-1,2-CHDA is a versatile and important chemical compound due to its unique properties and reactivity.

Scientific Research Applications

pH-Trigger for Conformational Control : Trans-1,2-cyclohexanedicarboxylic acid derivatives can undergo conformational changes under the action of strong bases, leading to a predominance of a conformer with diaxial carboxylate groups. This characteristic enables the use of this compound for pH-induced conformational switching, with significant energy changes upon protonation, making it valuable in fields like molecular switching and sensor development (Samoshin et al., 1996).

Synthetic Process Optimization : The synthesis of this compound from cis-1,2-cyclohexanedicarboxylic anhydride through isomerization and further chemical resolution has been optimized. This is crucial for the large-scale production of the compound, which has potential uses in various chemical and pharmaceutical industries (Yang Chang-a, 2013).

Building Block for Helical β-Peptides : this compound is an important precursor for enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides. This application is significant in peptide and protein engineering for therapeutic and biochemical research (Berkessel et al., 2002).

Optical Properties and Polymer Synthesis : The optical rotatory properties of this compound and its derivatives, including esters and polyesters, have been studied. This research is relevant in the synthesis and characterization of stereoregular polymers and their potential applications in materials science (Overberger et al., 2007).

Uranyl Ion Complexes and 2D/3D Entangled Nets : The trans isomer of cyclohexanedicarboxylic acid is used in the synthesis of uranyl ion complexes, leading to a wide range of architectures. This has implications for the design and synthesis of molecular materials with specific properties, especially in the field of coordination chemistry (Thuéry & Harrowfield, 2017).

Colloidal Forces in Dispersions : The cis and trans configurations of cyclohexanedicarboxylic acids influence colloidal forces in ZrO2 dispersions, affecting steric, hydrophobic, and bridging interactions. This finding is significant for understanding and controlling the behavior of colloidal systems in various industrial and scientific applications (Chandramalar et al., 1999).

Mechanism of Action

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The future directions of trans-1,2-Cyclohexanedicarboxylic Acid research could involve further exploration of its use as a reagent in the synthesis of enantiopure compounds for the treatment of osteoarthritis , as well as its potential as a plasticizer in sensitive application areas . Further studies could also focus on the resolution process of this compound and its conformational preferences .

properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans-1,2-Cyclohexanedicarboxylic acid?

A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Mass spectrometry studies reveal a strong carboxyl-carboxyl interaction during fragmentation. This interaction differentiates the cis and trans isomers of cyclohexane-1,2-dicarboxylic acid. This interaction is also observed in the chemical ionization mass spectra.

Q3: How does the trans configuration of the carboxylic acid groups in this compound impact its properties?

A3: The trans configuration strongly influences the compound's conformational preferences, especially in derivatives like esters and polyesters. This also affects its optical rotatory properties, differentiating it from other cyclic dicarboxylic acids. In mass spectrometry, the fragmentation patterns differ significantly between the cis and trans isomers due to the carboxyl-carboxyl interactions allowed by the trans configuration.

Q4: Are there specific conformations of this compound derivatives that are noteworthy?

A4: Yes, studies on polyamides derived from this compound and diamines like 2,7-diazaspiro[4,4]nonane reveal that the incorporation of the optically active diacid unit leads to a conformation distinct from a fully extended chain.

Q5: What role does this compound play in supramolecular chemistry?

A5: this compound serves as a valuable building block in supramolecular synthesis, forming diverse architectures like host-guest complexes, interpenetrated networks, molecular ladders, and sheets through co-crystallization with various N-donor compounds.

Q6: Can you give specific examples of supramolecular structures formed with this compound?

A6:

- Helical Assembly: Combining this compound with tris(imidazoline) in a 2:3 ratio in a water-methanol solution forms a discrete helical assembly. The chirality of the acid determines the helicity (M or P) of the resulting complex.

- Hydrogen-bonded Network: Reacting this compound with hexamethylenetetramine creates a self-assembled unit through hydrogen bonding. This adduct exhibits noteworthy macroscopic nonlinear optical properties.

- Three-Dimensional Frameworks: Incorporating this compound with guanidinium cations results in three-dimensional hydrogen-bonded framework structures. These frameworks exhibit diverse hydrogen-bonding motifs, showcasing the versatility of this compound in supramolecular assembly.

Q7: Can the enantiomers of this compound be separated?

A7: Yes, both enantiomers are accessible. Racemic this compound can be resolved efficiently using (R)- or (S)-1-phenethylamine to obtain the individual enantiomers. Alternative resolving agents, such as R-(+)-α-methylbenzylamine, have also been successfully employed for the preparation of (1R,2R)-(-) trans-cyclohexanedicarboxylic acid.

Q8: What is the significance of obtaining enantiomerically pure this compound?

A8: Enantiomerically pure this compound, specifically the (1R,2R)-enantiomer, serves as a crucial building block for the synthesis of helical β-peptides, a class of peptides with unique structural and potentially therapeutic properties.

Q9: How has this compound been used in the synthesis of coordination polymers?

A9: this compound, along with its cis isomers, has been extensively utilized as a ligand in the construction of uranyl-organic coordination polymers. These polymers often incorporate additional metal cations or N-donor ligands, leading to diverse architectures ranging from 1D chains and 2D networks to 3D frameworks.

Q10: What are the structural features of uranyl complexes incorporating this compound?

A10: Uranyl complexes with this compound often feature the ligand in its diequatorial conformation. Interestingly, the use of bulky counterions like PPh4+ can influence the ligand conformation, leading to complexes containing the diaxial form. The chirality of the ligand also plays a crucial role in the resulting structures, with enantiopure ligands yielding distinct complexes compared to racemic mixtures.

Q11: Are there any other notable applications or research areas involving this compound?

A11:

- Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives of this compound, particularly monoamidic hydroxamic derivatives, have shown potential as ACE inhibitors. These compounds represent a novel class of non-amino acid ACE inhibitors, with some exhibiting potent inhibitory activity in vitro.

- Polyamide Synthesis: this compound has been investigated as a monomer for polyamide synthesis. Research has focused on utilizing phosphite amide procedures, exploring alternative routes to polyamides with specific properties.

- Chiral Discrimination: this compound, in conjunction with boronic acids, can be employed for the NMR discrimination of chiral alpha-methyl amines. This approach offers a valuable tool for stereochemical analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azaspiro[2.5]octane](/img/structure/B49918.png)

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)